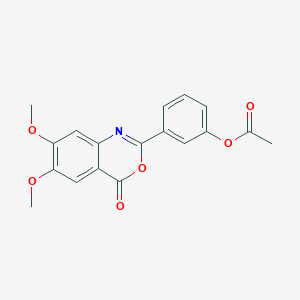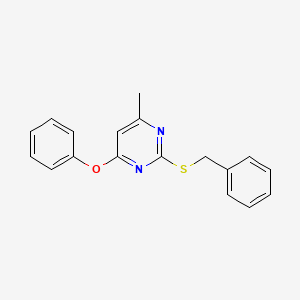
3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate, also known as DMOBA, is a benzoxazine derivative that has gained significant attention in scientific research. DMOBA is a versatile compound with a wide range of applications in various fields such as material science, organic chemistry, and biochemistry.
Scientific Research Applications
3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has been widely used in scientific research due to its unique properties. It has been used as a monomer for the synthesis of various polymers and copolymers. This compound-based polymers have shown excellent thermal stability, mechanical properties, and flame retardancy, making them suitable for various applications such as coatings, adhesives, and electronic materials.
In addition to material science, this compound has also been studied for its biological activities. It has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. This compound has also been shown to inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest. These findings suggest that this compound has potential as a therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism of action of 3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been shown to activate the p38 MAPK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. This compound has also been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and tumor progression.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in cells. These effects suggest that this compound has potential as a therapeutic agent for cancer and inflammatory diseases.
Advantages and Limitations for Lab Experiments
3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has several advantages for lab experiments. It is easy to synthesize and purify, making it a feasible compound for large-scale production. This compound is also stable under various conditions, making it suitable for long-term storage and transportation. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its applications in biological studies. This compound also has low bioavailability, which can affect its efficacy as a therapeutic agent.
Future Directions
There are several future directions for the research on 3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate. One potential direction is to explore its applications in drug delivery systems. This compound-based polymers have shown potential as drug carriers due to their biocompatibility and biodegradability. Another direction is to investigate the molecular mechanisms underlying the biological activities of this compound. Understanding the mechanism of action of this compound can provide insights into its potential as a therapeutic agent. Finally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.
Conclusion
In conclusion, this compound is a versatile compound with a wide range of applications in various fields. Its unique properties make it a promising compound for material science and biochemistry. This compound has shown potential as a therapeutic agent for cancer and inflammatory diseases. However, further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy.
Synthesis Methods
3-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate can be synthesized by the reaction of 2-aminophenol with 2,4-dimethoxybenzaldehyde in the presence of acetic anhydride and catalytic amount of pyridine. The reaction yields a yellow solid, which can be purified by recrystallization from ethanol. The overall synthesis of this compound is simple and efficient, making it a feasible compound for large-scale production.
Properties
IUPAC Name |
[3-(6,7-dimethoxy-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6/c1-10(20)24-12-6-4-5-11(7-12)17-19-14-9-16(23-3)15(22-2)8-13(14)18(21)25-17/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKADXAMNCQAQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5795713.png)
![4-benzyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine](/img/structure/B5795718.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5795721.png)


![1-(3-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B5795756.png)
![N-(4-chlorophenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5795763.png)
![1-(2-methylbenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5795766.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5795769.png)

![N-(4-iodophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5795776.png)
![4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5795795.png)


